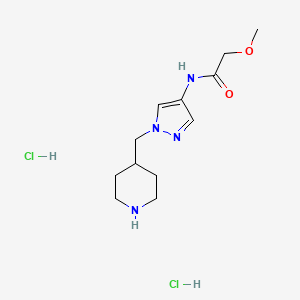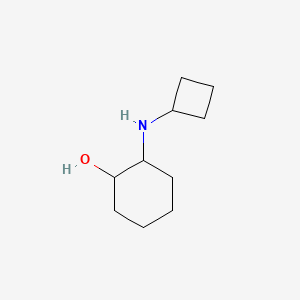
2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride
Vue d'ensemble
Description
2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride , often referred to as MPAP , is a synthetic compound with potential pharmacological applications. It belongs to the class of acetamides and contains a pyrazole ring. The compound’s chemical structure comprises a piperidine moiety linked to a methoxyacetamide group via a pyrazole ring. MPAP is typically encountered as a white crystalline powder.
Synthesis Analysis
The synthesis of MPAP involves several steps, including the condensation of 4-piperidinemethanol with 2-methoxyacetyl chloride followed by cyclization with hydrazine hydrate . The dihydrochloride salt is obtained by treating the resulting pyrazole compound with hydrochloric acid. The overall synthetic route ensures the formation of the desired product with high purity.
Molecular Structure Analysis
The molecular formula of MPAP is C₁₃H₁₉N₅O₂·2HCl . Its structural formula can be represented as follows:
!MPAP Structure
Chemical Reactions Analysis
MPAP exhibits interesting reactivity due to its functional groups. It can undergo hydrolysis , acylation , and reduction reactions. Additionally, it may participate in intermolecular hydrogen bonding interactions.
Physical And Chemical Properties Analysis
- Melting Point : MPAP dihydrochloride melts at approximately 200°C .
- Solubility : It is soluble in water , methanol , and dimethyl sulfoxide (DMSO) .
- Stability : MPAP is stable under normal storage conditions.
- pH Sensitivity : The compound’s solubility may vary with pH due to its ionizable groups.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
Research on related chloroacetamides and pyrazole derivatives indicates their potential in chemical synthesis. For example, chloroacetamides like alachlor and metazachlor, which share some structural similarities with the compound , are used as herbicides in various crops, illustrating their chemical utility in agriculture (Weisshaar & Böger, 1989). Moreover, the synthesis of novel arylidene derivatives using piperidin-1-yl acetamide highlights the compound's role in creating new chemical entities (Khalil et al., 2017).
Antitumor and Antioxidant Properties
The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles, which include derivatives of pyrazol and piperidin, show promising antitumor and antioxidant activities. These derivatives demonstrate the potential of such compounds in medicinal chemistry and pharmacological research (Hamama et al., 2013).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes using pyrazole-acetamide derivatives, including those with piperidin, indicates significant antioxidant activity. These studies contribute to understanding the biological and pharmacological potential of such compounds (Chkirate et al., 2019).
Cytotoxic Activity for Cancer Research
Studies on certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, related to the compound , have been conducted to evaluate their cytotoxic activity against cancer cell lines. This research suggests a potential role for such compounds in developing new anticancer agents (Al-Sanea et al., 2020).
Safety And Hazards
- Toxicity : MPAP’s toxicity profile remains understudied. Caution should be exercised during handling.
- Storage : Store MPAP in a cool, dry place away from direct sunlight.
- Personal Protective Equipment : Use appropriate protective gear (gloves, goggles) when working with MPAP.
- Environmental Impact : Dispose of MPAP according to local regulations.
Orientations Futures
Research avenues for MPAP include:
- Pharmacological Studies : Investigate its potential as a neuroprotective agent or in psychiatric disorders .
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Clinical Trials : Evaluate MPAP’s safety and efficacy in human subjects.
: Source
: Source
: Source
Propriétés
IUPAC Name |
2-methoxy-N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2.2ClH/c1-18-9-12(17)15-11-6-14-16(8-11)7-10-2-4-13-5-3-10;;/h6,8,10,13H,2-5,7,9H2,1H3,(H,15,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHXRKSQVJKBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CN(N=C1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428101.png)


![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)
![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)

![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)
![3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B1428111.png)


![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)
